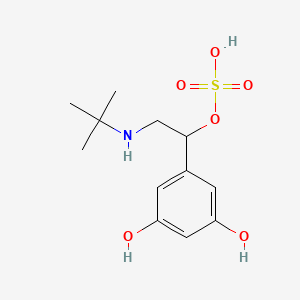

Terbutaline 1-sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

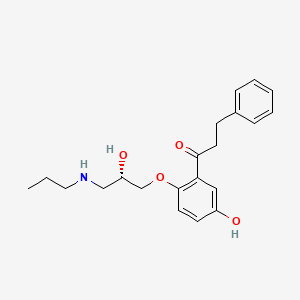

Terbutaline 1-sulfate is a selective beta-2 adrenergic agonist used primarily as a bronchodilator. It is commonly used in the treatment of asthma, bronchitis, emphysema, and other conditions involving bronchospasm. The compound is also employed as a tocolytic agent to delay preterm labor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terbutaline 1-sulfate involves multiple steps. One common method includes the reaction of 3,5-dihydroxybenzaldehyde with tert-butylamine to form an intermediate, which is then reduced using sodium borohydride. The resulting compound is further reacted with sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound involves complexation treatment using ethylenediaminetetraacetic acid disodium salt solution. The preparation tank is flushed with water for injection until a specific pH and resistivity are achieved. Nitrogen is introduced during the preparation to control dissolved oxygen levels, ensuring the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Terbutaline 1-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is frequently used as a reducing agent.

Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine.

Major Products

The major products formed from these reactions include various derivatives of Terbutaline, such as N-tert-Butyl-N-[2-(3,5-dihydroxyphenyl)-2-hydroxy-ethyl] acetamide .

Scientific Research Applications

Terbutaline 1-sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of beta-2 agonists.

Biology: Employed in studies investigating the effects of beta-2 adrenergic agonists on cellular processes.

Medicine: Widely used in clinical trials for asthma and preterm labor management.

Industry: Utilized in the formulation of inhalers and other respiratory medications.

Mechanism of Action

Terbutaline 1-sulfate exerts its effects by stimulating beta-2 adrenergic receptors, leading to the activation of adenyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic-3’,5’-adenosine monophosphate (cAMP), resulting in the relaxation of bronchial and uterine smooth muscles. The compound also inhibits the release of mediators of immediate hypersensitivity from mast cells .

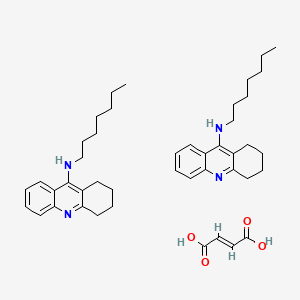

Comparison with Similar Compounds

Similar Compounds

Salbutamol: Another beta-2 adrenergic agonist used as a bronchodilator.

Formoterol: A long-acting beta-2 agonist used in the management of asthma and COPD.

Clenbuterol: A beta-2 agonist with applications in both human and veterinary medicine.

Uniqueness

Terbutaline 1-sulfate is unique due to its rapid onset of action and relatively short half-life, making it suitable for acute management of bronchospasm and preterm labor. Unlike some other beta-2 agonists, it is available in multiple forms, including tablets, injections, and inhalers .

Properties

CAS No. |

1273567-75-1 |

|---|---|

Molecular Formula |

C12H19NO6S |

Molecular Weight |

305.35 g/mol |

IUPAC Name |

[2-(tert-butylamino)-1-(3,5-dihydroxyphenyl)ethyl] hydrogen sulfate |

InChI |

InChI=1S/C12H19NO6S/c1-12(2,3)13-7-11(19-20(16,17)18)8-4-9(14)6-10(15)5-8/h4-6,11,13-15H,7H2,1-3H3,(H,16,17,18) |

InChI Key |

CFUSMTBQBWPGOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.